5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol
Description
5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol is an organic compound characterized by the presence of a trifluoromethyl group and a methylsulfonyl group attached to a phenyl ring
Properties
IUPAC Name |
3-(3-methylsulfonylphenyl)-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O3S/c1-21(19,20)13-4-2-3-9(7-13)10-5-11(14(15,16)17)8-12(18)6-10/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEBXQZFULXGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686724 | |
| Record name | 3'-(Methanesulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-73-9 | |
| Record name | 3'-(Methanesulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylsulfonylphenylboronic acid and 3-trifluoromethylphenol.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 3-methylsulfonylphenylboronic acid with 3-trifluoromethylphenol in the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the choice of solvent, catalyst, and temperature, is crucial to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Alkyl halides or acyl chlorides are commonly used reagents for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Ethers or esters of the phenolic hydroxyl group.
Scientific Research Applications
5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylsulfonyl group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The compound may also interact with enzymes involved in metabolic pathways, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(3-Methylsulfonylphenyl)-3-(4-methylsulfonylphenyl)-3H-imidazo[4,5-b]pyridine: This compound has similar structural features but includes an imidazo[4,5-b]pyridine core, which imparts different biological activities.
3-Formylphenylboronic Acid: This compound shares the phenylboronic acid moiety but differs in the presence of a formyl group instead of a trifluoromethyl group.
Uniqueness
5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol is unique due to the combination of the trifluoromethyl and methylsulfonyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methylsulfonyl group provides additional sites for chemical modification and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
